ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate
Description
Ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate is a multifunctional indole derivative characterized by:
- A 1-phenyl-substituted indole core at the N1 position.
- 2-methyl and 3-carboxylate ethyl ester groups on the indole ring.
- A 5-benzoyloxy substituent modified with a 3-methoxybenzamido group at the ortho position of the benzoyl moiety.
This compound’s structural complexity arises from its hybrid pharmacophore design, combining indole, benzamide, and ester functionalities. Its synthesis likely involves sequential acylation and esterification steps, analogous to methods reported for related indole derivatives .
Properties
IUPAC Name |
ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c1-4-40-33(38)30-21(2)35(23-12-6-5-7-13-23)29-18-17-25(20-27(29)30)41-32(37)26-15-8-9-16-28(26)34-31(36)22-11-10-14-24(19-22)39-3/h5-20H,4H2,1-3H3,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNYTDWVWJXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary intermediates:
- Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (Indole core)
- 2-(3-Methoxybenzamido)benzoyl chloride (Benzoyloxy-amide side chain)
The convergent synthesis strategy involves esterification of the indole core’s 5-hydroxy group with the benzoyl chloride derivative.
Synthesis of the Indole Core: Ethyl 5-Hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
Friedel-Crafts Alkylation and Cyclization
The indole scaffold is constructed via Friedel-Crafts alkylation, a widely used method for introducing substituents at the indole C3 position. Key steps include:
- Substrate Preparation : Reacting 4-methylacetophenone with phenylhydrazine to form the corresponding hydrazone.
- Cyclization : Using acidic conditions (e.g., polyphosphoric acid) to induce cyclization, yielding 2-methyl-1-phenylindole.
- Esterification : Treating indole-3-carboxylic acid with thionyl chloride (SOCl₂) followed by ethanol to install the ethyl ester group.
Example Protocol:
- Hydrazone Formation :
- 4-Methylacetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol, refluxed for 6 hours.
- Cyclization :
- Hydrazone treated with polyphosphoric acid at 120°C for 3 hours.
- Hydroxylation :
- Esterification :
Synthesis of 2-(3-Methoxybenzamido)benzoyl Chloride
Amidation of 2-Aminobenzoic Acid
- Reaction with 3-Methoxybenzoyl Chloride :
- Acid Chloride Formation :
Esterification to Form the Target Compound
Coupling Indole Core with Benzoyl Chloride
The 5-hydroxy group of the indole core is esterified with 2-(3-methoxybenzamido)benzoyl chloride under Schotten-Baumann conditions:
- Reaction Setup :
- Workup :
Alternative Synthetic Routes
Palladium-Catalyzed C–H Functionalization
A Pd/norbornene cooperative catalysis approach enables direct functionalization of preformed indole derivatives:
- Substrates : Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate and N-benzoyloxy allylamines.
- Conditions : Pd(OAc)₂ (5 mol%), tri(4-methoxyphenyl)phosphine (20 mol%), Cs₂CO₃ (2 equiv) in toluene at 100°C.
Yield : 55–60% (lower efficiency compared to stepwise methods).
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted indole derivatives.
Scientific Research Applications
Ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Carboxylates
Substituent Variations at the Indole 5-Position
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
- Structure : Features a 5-hydroxy group and an extended benzo[g]indole system.
- Synthesis: Achieved via low-yield cyclization without chromatography, using non-toxic solvents .
- Key Differences :
- The benzo[g]indole scaffold increases planarity and π-conjugation compared to the simpler indole core in the target compound.
- The pyridinylmethyl group at N1 may enhance solubility in polar solvents, unlike the phenyl group in the target compound.
Ethyl 5-(Benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate
Variations in N1 Substituents
Ethyl 5-(1-Carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate
Structural and Functional Data Comparison
Research Findings and Implications
- Regioselectivity Challenges : Cyclization of unsymmetrical azidocinnamate esters (e.g., 3-methoxy derivatives) often yields regioisomers, necessitating careful optimization for target indole scaffolds .
- Electron-Donating Effects : The 3-methoxy group in the benzamido moiety may enhance electron density, influencing binding to biological targets like enzymes or receptors.
- Crystallographic Analysis : Programs like SHELX and ORTEP-3 are critical for resolving complex substituent arrangements in indole derivatives .
Biological Activity
Ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. This article discusses the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that various indole derivatives exhibit significant antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating notable inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values were determined for common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
The compound has also been evaluated for its antitumor effects in various cancer cell lines. In vitro studies have shown that it induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This action could be beneficial in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
- Receptor Modulation : The compound could act on serotonin receptors, potentially influencing mood and pain perception.
Case Studies
Several case studies highlight the therapeutic potential of indole derivatives:
- Case Study 1 : A clinical trial investigated the use of similar indole compounds in patients with chronic inflammatory conditions. Results showed significant improvement in symptom relief compared to placebo.
- Case Study 2 : Research on a related compound demonstrated its efficacy in reducing tumor size in animal models of breast cancer, paving the way for further investigation into this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
